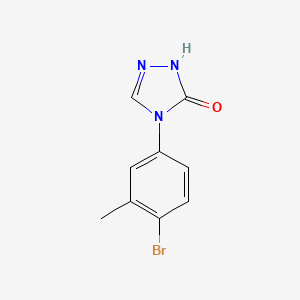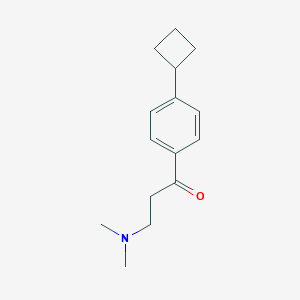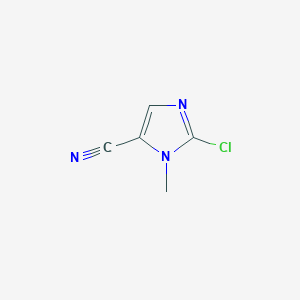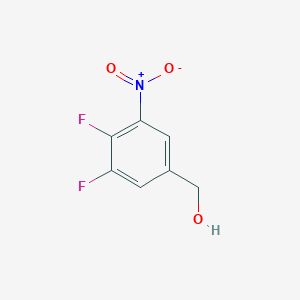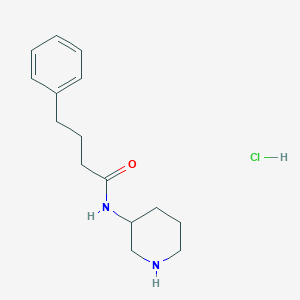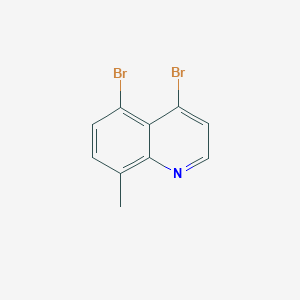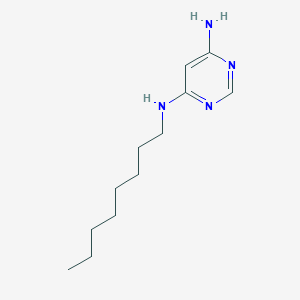
9-(tert-Butoxy)-9-oxononanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), has been reported . These were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Wissenschaftliche Forschungsanwendungen
Synthesis of Biofuels
9-(tert-Butoxy)-9-oxononanoic acid: can be used as an intermediate in the synthesis of biofuels. It’s involved in the etherification process of glycerol with tert-butyl alcohol, which is a key step in producing biodiesel. The compound’s stability and reactivity make it suitable for use in batch and flow reactors, contributing to efficient biofuel production .
Wirkmechanismus
Target of Action
Compounds with a tert-butoxy group, such as 9-(tert-butoxy)-9-oxononanoic acid, are known to have unique reactivity patterns due to the crowded tert-butyl group . This suggests that the compound could interact with a variety of biological targets.
Mode of Action
It’s known that tert-butoxy radicals, which can be formed from compounds like 9-(tert-butoxy)-9-oxononanoic acid, are effective at hydrogen-atom abstraction . This suggests that 9-(tert-Butoxy)-9-oxononanoic acid could potentially interact with its targets by donating or accepting hydrogen atoms, leading to various chemical transformations.
Biochemical Pathways
Compounds with a tert-butyl group, such as 9-(tert-butoxy)-9-oxononanoic acid, are known to be involved in various chemical transformations and have implications in biosynthetic and biodegradation pathways . This suggests that 9-(tert-Butoxy)-9-oxononanoic acid could potentially influence a range of biochemical pathways and their downstream effects.
Pharmacokinetics
The compound’s tert-butoxy group is known to confer excellent stability against various nucleophiles and reducing agents . This suggests that 9-(tert-Butoxy)-9-oxononanoic acid could potentially have good bioavailability and stability in the body.
Result of Action
It’s known that tert-butoxy radicals can induce several physiological alterations, leading to cell death via apoptosis or necrosis . This suggests that 9-(tert-Butoxy)-9-oxononanoic acid could potentially have similar effects at the molecular and cellular levels.
Action Environment
It’s known that the tert-butyl group in compounds like 9-(tert-butoxy)-9-oxononanoic acid is highly stable and resistant to various environmental conditions . This suggests that the compound’s action could potentially be influenced by factors such as temperature, pH, and the presence of other chemical entities in the environment.
Eigenschaften
IUPAC Name |
9-[(2-methylpropan-2-yl)oxy]-9-oxononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-13(2,3)17-12(16)10-8-6-4-5-7-9-11(14)15/h4-10H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREOXBTXUJZJEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(tert-Butoxy)-9-oxononanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



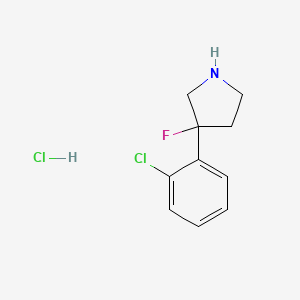
![[2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride](/img/structure/B1459493.png)
![tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate](/img/structure/B1459495.png)
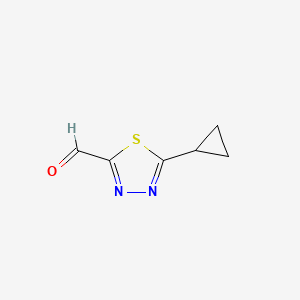
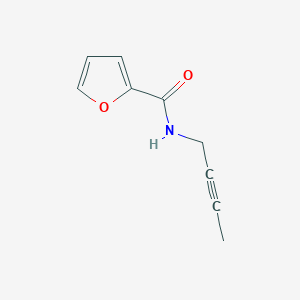
![1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1459498.png)
